Pyroporphyrin dimethyl ester

Vue d'ensemble

Description

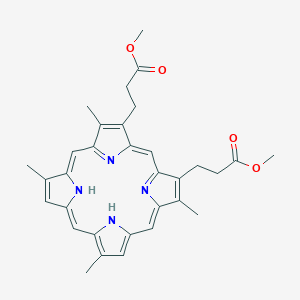

Pyroporphyrin dimethyl ester is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is characterized by its purple crystalline form and is known for its high stability and unique photochemical properties. The molecular formula of this compound is C32H34N4O4, and it has a molecular weight of 538.64 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyroporphyrin dimethyl ester typically involves the reaction of deuterohemin with concentrated sulfuric acid and alcohol under ultrasound irradiation. This method yields deuteroporphyrin derivatives, which are then further processed to obtain this compound . Another common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: Pyroporphyrin dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the porphyrin ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the ester groups under mild conditions.

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have significant applications in research and industry .

Applications De Recherche Scientifique

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers that absorb light and produce reactive oxygen species to destroy cancer cells. Protoporphyrin IX dimethyl ester is a prominent candidate due to its effective absorption in the visible spectrum and low systemic toxicity.

Key Findings :

- Anticancer Activity : Studies indicate that Protoporphyrin IX dimethyl ester and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. This is attributed to their ability to generate singlet oxygen upon light activation, leading to cell death through oxidative stress mechanisms .

- Mechanisms of Action : The compound's mechanism involves the formation of triplet states upon light irradiation, which subsequently interacts with molecular oxygen to produce reactive singlet oxygen species that can induce apoptosis in tumor cells .

Sensor Development

Overview : Protoporphyrin IX dimethyl ester has been utilized in the development of sensors, particularly for detecting metal ions.

Applications :

- Zinc Ion Sensors : The compound has been incorporated into polyvinyl chloride membranes to create selective sensors for zinc ions. The high affinity of Protoporphyrin IX dimethyl ester for zinc allows for sensitive detection, which is crucial in biological and environmental monitoring .

- Photophysical Properties : Its unique photophysical characteristics enhance the sensitivity and selectivity of these sensors, making them valuable tools for various analytical applications .

Antimicrobial Applications

Overview : Beyond its use in cancer treatment, Protoporphyrin IX dimethyl ester has shown potential in antimicrobial photodynamic therapy (aPDT).

Research Insights :

- Efficacy Against Microorganisms : Research has demonstrated that this compound can effectively inactivate bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) when activated by light. This application addresses the growing challenge of antibiotic resistance .

- Mechanism of Action : Similar to its anticancer effects, the antimicrobial action is mediated through the generation of reactive oxygen species that damage microbial cell structures .

Other Emerging Applications

Protoporphyrin IX dimethyl ester is also being explored for various other applications:

- Medical Imaging : Its ability to localize in tissues makes it a candidate for imaging applications, enhancing the visualization of tumors during diagnostic procedures .

- Theranostics : The integration of therapy and diagnostics using Protoporphyrin IX dimethyl ester can lead to more personalized treatment approaches in oncology .

- Catalysis and Material Science : Recent studies suggest potential uses in catalysis and as components in solar cells due to their stable chemical properties and light absorption capabilities .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Photodynamic Therapy | de Oliveira et al., 2008 | Demonstrated significant cytotoxicity against cancer cells. |

| Sensor Development | Gupta et al., 2001 | Developed zinc-selective sensors using Protoporphyrin IX dimethyl ester. |

| Antimicrobial PDT | Boscensu et al., 2020 | Effective photoinactivation of MRSA using Protoporphyrin IX dimethyl ester. |

Mécanisme D'action

The mechanism of action of pyroporphyrin dimethyl ester involves its ability to form stable complexes with metal ions, which can then participate in various biochemical and photochemical processes. The compound’s photochemical properties allow it to absorb light and transfer energy to other molecules, leading to the generation of reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making this compound a potent photosensitizer in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Protoporphyrin IX dimethyl ester: Similar in structure and function, used in photodynamic therapy and as a photosensitizer.

Coproporphyrin III tetramethyl ester: Another porphyrin derivative with applications in medical imaging and diagnostics.

Mesoporphyrin IX dihydrochloride: Used in the study of heme proteins and enzyme mechanisms.

Uniqueness: Pyroporphyrin dimethyl ester is unique due to its high stability, strong fluorescence, and ability to form stable metal complexes. These properties make it particularly valuable in photodynamic therapy, materials science, and catalysis. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Activité Biologique

Pyroporphyrin dimethyl ester (PPDME) is a synthetic derivative of protoporphyrin IX, a naturally occurring porphyrin that plays a crucial role in biological systems, particularly in oxygen transport and electron transfer. This article explores the biological activity of PPDME, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

PPDME is characterized by its unique porphyrin structure, which includes a conjugated system that facilitates various chemical interactions. The compound's molecular formula is and it features several functional groups that enhance its reactivity and biological compatibility. The dimethyl ester groups improve solubility and bioavailability compared to its parent compound, protoporphyrin IX.

PPDME exhibits several biological activities primarily through its interaction with light and biological molecules:

- Photodynamic Therapy (PDT) : PPDME acts as a photosensitizer in PDT, where it absorbs light energy and converts it into reactive oxygen species (ROS). These ROS can induce cell death in targeted tissues, making PPDME a candidate for cancer treatment .

- Antimicrobial Activity : Research indicates that PPDME can disrupt bacterial membranes upon light activation, leading to cell lysis. This property has been evaluated for potential applications in treating infections .

- DNA Interaction : PPDME has shown the ability to intercalate into DNA strands, potentially affecting gene expression and cellular functions. This interaction is critical for developing molecular devices that can modulate cellular behavior .

1. Cancer Treatment

PPDME is being investigated for its efficacy in photodynamic therapy (PDT) for various cancers. Studies have demonstrated that when activated by specific wavelengths of light, PPDME can effectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.

2. Antimicrobial Phototherapy

The compound's ability to generate ROS upon light exposure makes it suitable for antimicrobial therapies. Clinical studies have shown promising results in using PPDME against resistant bacterial strains, highlighting its potential as an alternative treatment option .

Research Findings

Several studies have documented the biological activities of PPDME:

Case Study 1: Photodynamic Therapy in Nasopharyngeal Carcinoma

A study compared the effectiveness of exogenous PPDME with endogenous protoporphyrin IX induced by 5-aminolevulinic acid (5-ALA) in treating nasopharyngeal carcinoma xenografts. Results indicated that PPDME showed comparable efficacy in inducing tumor cell death when activated by laser light .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that PPDME could effectively kill methicillin-resistant Staphylococcus aureus (MRSA) under light activation conditions. The study highlighted the compound's potential as a novel antimicrobial agent, particularly in treating skin infections .

Propriétés

IUPAC Name |

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCOHFDZYMQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10589-94-3 | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010589943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10589-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Deuteroporphyrin dimethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2AR39YW5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.